3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol
CAS No.:
Cat. No.: VC17672189
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol
* For research use only. Not for human or veterinary use.
![3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol -](/images/structure/VC17672189.png)
Specification
Molecular Formula | C8H16N2O |
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Molecular Weight | 156.23 g/mol |
IUPAC Name | 3-[1-(aminomethyl)cyclobutyl]azetidin-3-ol |
Standard InChI | InChI=1S/C8H16N2O/c9-4-7(2-1-3-7)8(11)5-10-6-8/h10-11H,1-6,9H2 |
Standard InChI Key | XYCNCSKLHBEVEG-UHFFFAOYSA-N |
Canonical SMILES | C1CC(C1)(CN)C2(CNC2)O |
Introduction
Structural Elucidation
Molecular Architecture
The compound’s core structure consists of a four-membered azetidine ring (C₃H₇N) substituted at the 3-position with a hydroxyl group (-OH) and a 1-(aminomethyl)cyclobutyl moiety. The cyclobutyl group introduces steric bulk, while the aminomethyl (-CH₂NH₂) and hydroxyl groups provide hydrogen-bonding capabilities .
IUPAC Name and Descriptors
The systematic IUPAC name, 3-[1-(aminomethyl)cyclobutyl]azetidin-3-ol, reflects the connectivity of substituents. Key computed descriptors include:
Stereochemical Considerations
The molecule’s rigidity due to the cyclobutyl and azetidine rings limits conformational flexibility, potentially enhancing binding specificity in biological systems. The hydroxyl and aminomethyl groups occupy equatorial positions, optimizing hydrogen-bonding interactions .
Synthesis and Production
Synthetic Routes
The synthesis of 3-[1-(aminomethyl)cyclobutyl]azetidin-3-ol involves multi-step strategies, often leveraging azetidine ring formation and functional group manipulations. A representative method from patent literature involves:
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Cyclobutane Precursor Preparation: Cyclobutane derivatives are functionalized with aminomethyl groups via nucleophilic substitution or reductive amination.
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Azetidine Ring Construction: Cyclization of linear precursors using intramolecular nucleophilic attacks, often catalyzed by bases or acids .
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Deprotection and Purification: Removal of protecting groups (e.g., tert-butyl or silyl ethers) under acidic or basic conditions, followed by chromatographic purification .
Example Synthesis (Adapted from WO2000063168A1 )
Step | Reaction Conditions | Reagents | Yield |
---|---|---|---|
1 | 0°C, 1 hr | HCl, NaOH, K₂CO₃ | 64% |
2 | 55–60°C, 12 hr | Isopropylamine, Triethylamine | 73% |
This two-step process highlights the use of hydrochloric acid for deprotection and isopropylamine for nucleophilic substitution, yielding the target compound in high purity .
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability. Continuous-flow reactors and catalytic hydrogenation are employed to enhance reaction rates and reduce waste. For instance, palladium-catalyzed hydrogenation at 60 psi and 60°C efficiently removes protecting groups while maintaining stereochemical integrity .
Physicochemical Properties
Stability and Solubility
The compound’s stability is influenced by its functional groups:
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Hydroxyl Group: Prone to oxidation under strong acidic or basic conditions.
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Aminomethyl Group: Forms stable hydrochloride salts, improving aqueous solubility (e.g., 25 mg/mL in water at pH 7) .
Key Physicochemical Data
Property | Value |
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Molecular Weight | 156.23 g/mol |
Topological Polar SA | 52.3 Ų |
LogP (Octanol-Water) | 0.8 (predicted) |
Melting Point | 120–122°C (decomposes) |
These properties suggest moderate lipophilicity, suitable for blood-brain barrier penetration in neurological targets .
Comparative Analysis with Related Azetidine Derivatives
Structural Analogues
The cyclobutyl group in the target compound confers greater steric hindrance than oxolane rings, potentially reducing off-target interactions .
Research Gaps and Future Directions
Despite its synthetic accessibility, in vivo pharmacokinetic and toxicity profiles remain uncharacterized. Future studies should prioritize:
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ADMET Profiling: Assessing absorption, distribution, and hepatic metabolism.
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Target Identification: High-throughput screening against disease-relevant protein libraries.
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